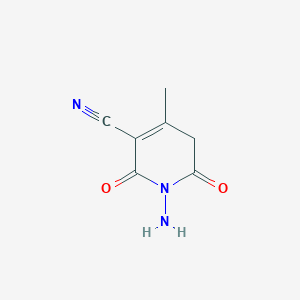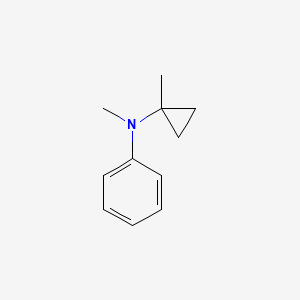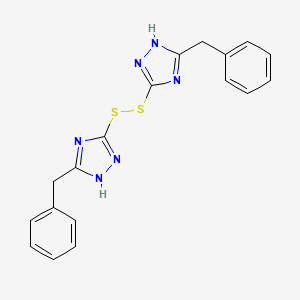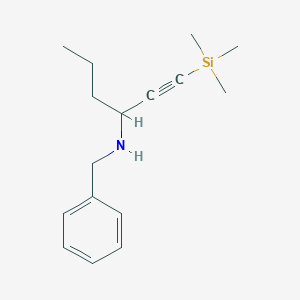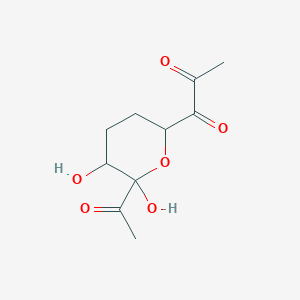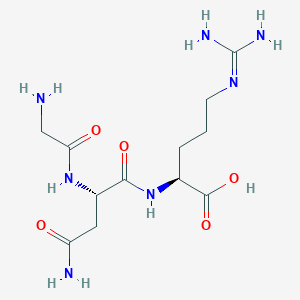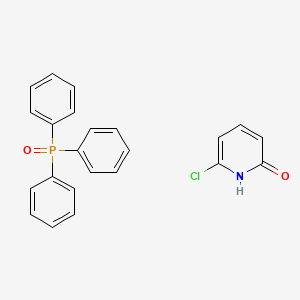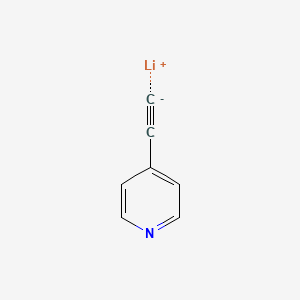
lithium;4-ethynylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium;4-ethynylpyridine is a compound that combines lithium with 4-ethynylpyridine 4-ethynylpyridine is a derivative of pyridine, characterized by the presence of an ethynyl group at the 4-position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 4-ethynylpyridine involves starting from 4-vinylpyridine. The process includes the reaction of 4-vinylpyridine with a suitable reagent to introduce the ethynyl group. For example, a convenient synthesis involves the reaction of 4-vinylpyridine with trimethylsilylacetylene followed by desilylation to yield 4-ethynylpyridine .
Industrial Production Methods
Industrial production of lithium;4-ethynylpyridine may involve similar synthetic routes but on a larger scale. The process would typically require optimization of reaction conditions to ensure high yield and purity. This might include controlling temperature, pressure, and the use of catalysts to facilitate the reaction.
化学反応の分析
Types of Reactions
Lithium;4-ethynylpyridine can undergo various types of chemical reactions, including:
Hydrohalogenation: Reaction with hydrohalic acids (e.g., hydrochloric acid) to form pyridinium salts.
Substitution Reactions: The ethynyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyridines.
Common Reagents and Conditions
Hydrohalogenation: Hydrochloric acid, hydrobromic acid, and hydroiodic acid are commonly used reagents.
Substitution Reactions: Reagents such as alkyl halides or aryl halides can be used in the presence of a base to facilitate the substitution reaction.
Major Products Formed
Hydrohalogenation: The major product is 2-(2-chloroethenyl)pyridine when hydrochloric acid is used.
Substitution Reactions: Various substituted pyridines depending on the reagents used.
科学的研究の応用
Lithium;4-ethynylpyridine has several applications in scientific research:
Medicine: Research into its potential therapeutic effects and use in drug development.
Industry: Used in the production of advanced materials and as a precursor for various industrial chemicals.
作用機序
The mechanism of action of lithium;4-ethynylpyridine involves its interaction with molecular targets and pathways. The lithium ion can modulate various enzymes and receptors, influencing cellular processes. For example, lithium is known to inhibit enzymes such as glycogen synthase kinase 3 and inositol phosphatases, which play roles in signal transduction and cellular regulation .
類似化合物との比較
Similar Compounds
4-ethynylpyridine: The parent compound without lithium.
4-vinylpyridine: A precursor in the synthesis of 4-ethynylpyridine.
Pyridine: The basic structure from which 4-ethynylpyridine is derived.
Uniqueness
Lithium;4-ethynylpyridine is unique due to the presence of both lithium and the ethynyl group, which imparts distinct chemical properties and reactivity. The combination of lithium’s biological activity and the versatility of the ethynyl group makes this compound particularly interesting for research and industrial applications.
特性
CAS番号 |
214548-37-5 |
|---|---|
分子式 |
C7H4LiN |
分子量 |
109.1 g/mol |
IUPAC名 |
lithium;4-ethynylpyridine |
InChI |
InChI=1S/C7H4N.Li/c1-2-7-3-5-8-6-4-7;/h3-6H;/q-1;+1 |
InChIキー |
ZDABLFCFAQACOE-UHFFFAOYSA-N |
正規SMILES |
[Li+].[C-]#CC1=CC=NC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(Piperazine-1-carbonyl)phenyl]piperazine-1-carboxamide](/img/structure/B14246049.png)
![3-Diazonio-4-[(3-ethyl-2-methylpentan-3-yl)oxy]-4-oxobut-2-en-2-olate](/img/structure/B14246055.png)
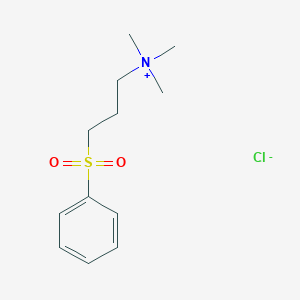
![[Octane-1,8-diyldi(1,3-dioxane-2,5-diyl)]dimethanol](/img/structure/B14246064.png)

